molecular formula C18H22N4O4 B13489716 5-[(3-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[(3-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13489716
M. Wt: 358.4 g/mol
InChI Key: JUCPQQDUMUFHCL-UHFFFAOYSA-N
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Description

5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes an isoindole core and a piperidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating continuous flow techniques and advanced purification methods to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential, particularly in cancer research and immunomodulation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It is known to bind to certain proteins, altering their function and triggering downstream signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

5-[(3-amino-3-methylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H22N4O4/c1-18(2,19)7-8-20-10-3-4-11-12(9-10)17(26)22(16(11)25)13-5-6-14(23)21-15(13)24/h3-4,9,13,20H,5-8,19H2,1-2H3,(H,21,23,24)

InChI Key

JUCPQQDUMUFHCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N

Origin of Product

United States

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